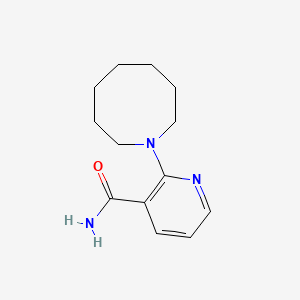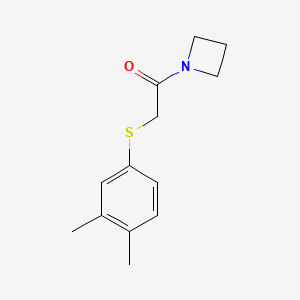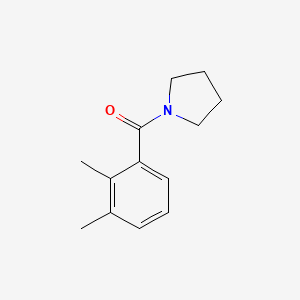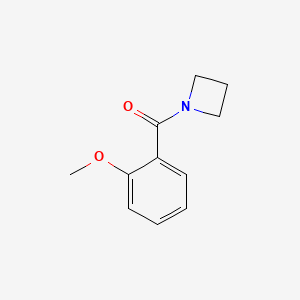
5-bromo-N-(2-methylpropyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-methylpropyl)furan-3-carboxamide, also known as Br-IPF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(2-methylpropyl)furan-3-carboxamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators. Additionally, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(2-methylpropyl)furan-3-carboxamide has a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. Additionally, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide has been found to induce apoptosis in cancer cells, leading to reduced cell viability.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-(2-methylpropyl)furan-3-carboxamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide has been found to have low toxicity in vitro, making it a safe compound to work with. However, one limitation of using 5-bromo-N-(2-methylpropyl)furan-3-carboxamide is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-(2-methylpropyl)furan-3-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies could be conducted to elucidate the mechanism of action of 5-bromo-N-(2-methylpropyl)furan-3-carboxamide, as well as to optimize its synthesis method for increased yield and purity. Finally, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide could be further evaluated for its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs.
In conclusion, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and yield, and it has been found to have low toxicity in vitro. 5-bromo-N-(2-methylpropyl)furan-3-carboxamide has been investigated as a potential anticancer and anti-inflammatory agent, and further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 5-bromo-N-(2-methylpropyl)furan-3-carboxamide involves the reaction of 5-bromo-3-hydroxyfuran-2-carboxylic acid with 2-methylpropylamine. The resulting product is then treated with thionyl chloride to obtain the final compound. This method has been optimized to yield high purity and high yield of 5-bromo-N-(2-methylpropyl)furan-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(2-methylpropyl)furan-3-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, 5-bromo-N-(2-methylpropyl)furan-3-carboxamide has been investigated for its potential as an anti-inflammatory agent, as it has been found to reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
5-bromo-N-(2-methylpropyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-6(2)4-11-9(12)7-3-8(10)13-5-7/h3,5-6H,4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWIISRYTYNGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=COC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-methylpropyl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide](/img/structure/B7474317.png)


![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)






![N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7474386.png)
![3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7474392.png)
![N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7474396.png)
